molecular formula C50H52F17N4O8P B1339620 FDMT-T CEP

FDMT-T CEP

Cat. No.: B1339620
M. Wt: 1190.9 g/mol
InChI Key: ISTSQSORQULSAL-NEBJRPIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymidine, 5’-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex compound with significant biomedical applications. It is primarily used in cancer research due to its ability to inhibit tumor cell growth and induce programmed cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of thymidine derivatives. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.

    Introduction of the perfluorodecyl group: This involves the reaction of thymidine with 4-(1H,1H,2H,2H-perfluorodecyl)phenyl derivatives under specific conditions.

    Formation of the phosphoramidite: The final step involves the reaction of the intermediate with 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Conducting the reactions in large reactors to ensure uniformity and consistency.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality control: Ensuring the purity and quality of the compound through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphoramidite group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and applications.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Primarily used in cancer research to inhibit tumor growth and induce cell death.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Inhibition of tumor growth: It interferes with the cellular processes that promote tumor growth.

    Induction of programmed cell death: It activates pathways that lead to apoptosis, or programmed cell death, in malignant cells.

    Molecular targets: The compound targets specific proteins and enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]: Similar in structure but with different biological activities.

    N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite]: Another similar compound used in DNA synthesis.

Uniqueness

The uniqueness of Thymidine, 5’-O-[[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]bis(4-methoxyphenyl)methyl]-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] lies in its specific structure, which allows it to effectively inhibit tumor growth and induce cell death, making it a valuable compound in cancer research.

Properties

Molecular Formula

C50H52F17N4O8P

Molecular Weight

1190.9 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile

InChI

InChI=1S/C50H52F17N4O8P/c1-28(2)71(29(3)4)80(77-24-8-23-68)79-37-25-39(70-26-30(5)40(72)69-41(70)73)78-38(37)27-76-43(33-13-17-35(74-6)18-14-33,34-15-19-36(75-7)20-16-34)32-11-9-31(10-12-32)21-22-42(51,52)44(53,54)45(55,56)46(57,58)47(59,60)48(61,62)49(63,64)50(65,66)67/h9-20,26,28-29,37-39H,8,21-22,24-25,27H2,1-7H3,(H,69,72,73)/t37-,38+,39+,80?/m0/s1

InChI Key

ISTSQSORQULSAL-NEBJRPIFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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